![molecular formula C15H12O3 B177596 4-(3-acetylphenyl)benzoic Acid CAS No. 199678-04-1](/img/structure/B177596.png)
4-(3-acetylphenyl)benzoic Acid
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Description
4-(3-acetylphenyl)benzoic Acid is a compound with the molecular formula C15H12O3 . It contains a total of 31 bonds, including 19 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 ketone (aromatic), and 1 hydroxyl group .
Synthesis Analysis
The synthesis of 4-(3-acetylphenyl)benzoic Acid can be achieved by the oxidation reaction of p-methylacetophenone and potassium permanganate to generate 4-acetylbenzoic acid, and then refluxing with anhydrous acetic acid for 1.5h .Molecular Structure Analysis
The molecular structure of 4-(3-acetylphenyl)benzoic Acid includes 31 bonds in total; 19 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 ketone (aromatic), and 1 hydroxyl group .Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds like benzoic acid have been found to have antimicrobial properties . They are known to bind to amino acids, leading to their excretion and a decrease in ammonia levels .
Mode of Action
It’s worth noting that benzoic acid, a related compound, is known to conjugate with glycine in the liver and is excreted as hippuric acid . This process helps in the treatment of urea cycle disorders .
Biochemical Pathways
Benzoic acid, a related compound, is known to be involved in the conjugation process with glycine in the liver .
Pharmacokinetics
Local anesthetics, which have a similar structure consisting of an aromatic half connected to a substituted amine through an ester amide linkage, have pka values close to physiological ph, with both protonated and unprotonated forms present .
Result of Action
Benzoic acid, a related compound, is known to have antimicrobial properties and is widely used as a food preservative .
Action Environment
The suzuki–miyaura (sm) cross-coupling reaction, which involves compounds with similar structures, is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
properties
IUPAC Name |
4-(3-acetylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10(16)13-3-2-4-14(9-13)11-5-7-12(8-6-11)15(17)18/h2-9H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPZXRZBAVBTGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373321 |
Source
|
Record name | 4-(3-acetylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-acetylphenyl)benzoic Acid | |
CAS RN |
199678-04-1 |
Source
|
Record name | 4-(3-acetylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 199678-04-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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